



Application Notes and Protocols for JBJ-04-125-02

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It demonstrates significant efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to traditional ATP-competitive inhibitors, such as the T790M and C797S mutations.[2][5][6] As an allosteric inhibitor, **JBJ-04-125-02** binds to a site distinct from the ATP-binding pocket of the EGFR kinase domain, providing a complementary therapeutic strategy.[6] This document provides detailed application notes, experimental protocols, and a list of potential suppliers for **JBJ-04-125-02** to support its use in research and drug development.

Chemical and Physical Properties



Property	Value	
Chemical Formula	C29H26FN5O3S	
Molecular Weight	543.61 g/mol [1]	
CAS Number	2140807-05-0 (racemic)[6][7][8]	
Appearance	Solid powder	
Purity	>99% (typically confirmed by HPLC)[1]	
Solubility	Soluble in DMSO (e.g., 100 mg/mL)[1]	
Storage	Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[8]	

Biological Activity and Data

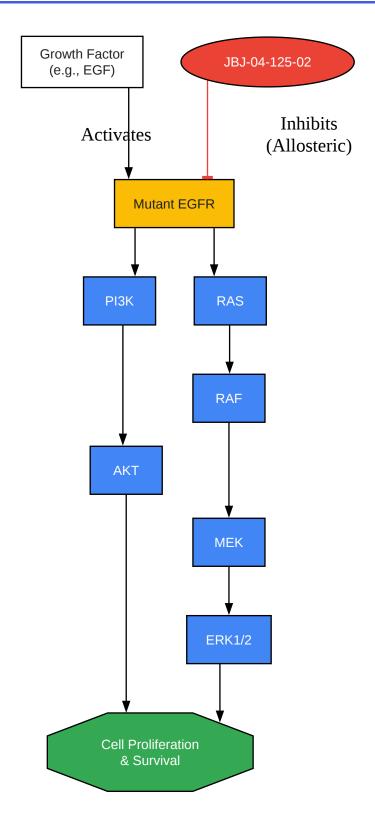
JBJ-04-125-02 exhibits potent anti-proliferative activity in cancer cell lines with specific EGFR mutations.

Cell Line	EGFR Mutation Status	IC50 (nM)	Assay Type
Ba/F3	L858R/T790M	0.26[1][2][3]	Not Specified
Ba/F3	L858R/T790M/C797S	30[9]	CellTiter-Glo
H1975	L858R/T790M	Low nanomolar range[3][5]	Cell Viability Assay

Signaling Pathway

JBJ-04-125-02 allosterically inhibits mutant EGFR, leading to the downregulation of its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.





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Caption: EGFR signaling pathway inhibited by JBJ-04-125-02.



Experimental Protocols In Vitro Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of JBJ-04-125-02 in cancer cell lines.

Materials:

- Cancer cell lines (e.g., H1975, or Ba/F3 cells expressing EGFR mutants)[6]
- · Appropriate cell culture medium
- 96-well plates
- JBJ-04-125-02
- DMSO
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Compound Preparation: Prepare a stock solution of JBJ-04-125-02 in DMSO. Perform serial dilutions to obtain the desired concentrations (e.g., 0-1000 nM).[3][6] The final DMSO concentration in the wells should not exceed 0.1%.[6]
- Treatment: Add the diluted JBJ-04-125-02 or DMSO (vehicle control) to the wells.
- Incubation: Incubate the plate for 72 hours at 37°C.[1][3]
- MTS Assay: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]



 Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of **JBJ-04-125-02** on the phosphorylation of EGFR and its downstream targets.

Materials:

- Cancer cell lines
- JBJ-04-125-02
- DMSO
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)[6]
- PVDF membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2)
- HRP-conjugated secondary antibodies
- ECL detection system

Procedure:

Cell Treatment: Seed cells and treat with various concentrations of JBJ-04-125-02 (e.g., 0.01-10 μM) for a specified time (e.g., 2-24 hours).[3][6]

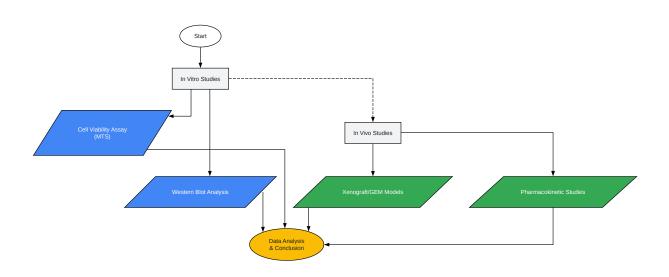


- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
 [6]
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.[6]
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
- Detection: Visualize the protein bands using an ECL detection system.
- Analysis: Quantify band intensities using densitometry software.

Experimental Workflow

The following diagram illustrates a typical preclinical evaluation workflow for **JBJ-04-125-02**.





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Caption: Preclinical evaluation workflow for JBJ-04-125-02.

In Vivo Studies

JBJ-04-125-02 has demonstrated anti-tumor activity in in vivo models.[2][4][5]

- Animal Models: H1975 xenograft mouse models and genetically engineered mouse models (GEM) expressing EGFR L858R/T790M/C797S have been used.[5][7]
- Dosing and Administration: A common dosage is 50 mg/kg administered once daily via oral gavage.[7] In some studies, 100 mg/kg has been used.[2]



- Treatment Duration: Treatment for several weeks (e.g., 4 to 15 weeks) has been shown to lead to tumor regression.[2][7]
- Pharmacokinetics: In mice, a 20 mg/kg oral dose resulted in an average maximal plasma concentration of 1.1 μmol/L with an oral bioavailability of 3%.[3][7] The half-life was approximately 3 hours following a 3 mg/kg intravenous dose.[3][7]

Purchasing Information

JBJ-04-125-02 is available from various chemical suppliers for research purposes only and is not for human or veterinary use.[6][8]

Potential Suppliers:

- AdooQ Bioscience
- MedChemExpress[2]
- Selleck Chemicals[1]
- BioHippo[10]
- DC Chemicals[7]
- MedKoo Biosciences[8]
- Chemgood[11]
- Benchchem

Disclaimer: This information is for research purposes only. Please consult the supplier's technical data sheet for the most accurate and up-to-date information. Always follow appropriate laboratory safety procedures when handling chemical reagents.

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